6-Hydroxygenistein
Overview
Description
6-Hydroxygenistein, also known as 4′,5,6,7-tetrahydroxyisoflavone, is a naturally occurring isoflavone derivative. It is structurally characterized by the presence of four hydroxyl groups attached to the isoflavone backbone. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic applications in various fields, including medicine and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxygenistein can be synthesized through a convergent synthesis route starting from biochanin A. The process involves several steps:
Methylation: Biochanin A is methylated to protect the hydroxyl groups.
Bromination: The methylated compound undergoes bromination to introduce bromine atoms.
Methoxylation: The brominated compound is then methoxylated to replace bromine atoms with methoxy groups.
Demethylation: Finally, the methoxy groups are demethylated to yield this compound.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of the synthesis process. it can be isolated from fermented soybean or microbial fermentation broth feeding with soybean meal. These methods, though, have disadvantages such as high enzyme requirements, low yield, and complicated processes .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxygenistein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-Hydroxygenistein has been extensively studied for its scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of isoflavones and their derivatives.
Biology: It exhibits significant antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Its potential therapeutic effects include anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It can be used as an antioxidant additive in food and cosmetic products.
Mechanism of Action
The mechanism of action of 6-Hydroxygenistein involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways such as NF-κB and PI3K/Akt.
Comparison with Similar Compounds
6-Hydroxygenistein is compared with other similar isoflavones:
Genistein: Genistein is a precursor to this compound and has similar antioxidant and anticancer properties but lacks the additional hydroxyl groups that enhance the bioactivity of this compound.
Daidzein: Another isoflavone with similar properties but differs in the number and position of hydroxyl groups.
Biochanin A: The starting material for the synthesis of this compound, it has fewer hydroxyl groups and thus different bioactivity.
Properties
IUPAC Name |
5,6,7-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)9-6-21-11-5-10(17)14(19)15(20)12(11)13(9)18/h1-6,16-17,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXSEWOOSVMREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60421838 | |
Record name | 6-Hydroxygenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60421838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13539-26-9 | |
Record name | 3-(4-Hydroxyphenyl)-5,6,7-tris(oxidanyl)chromen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxygenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60421838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-HYDROXYPHENYL)-5,6,7-TRIS(OXIDANYL)CHROMEN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DY8E2NQ8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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